molecular formula C8H10Cl2N3Zn+ B14010935 zinc;4-(dimethylamino)benzenediazonium;dichloride

zinc;4-(dimethylamino)benzenediazonium;dichloride

Cat. No.: B14010935
M. Wt: 284.5 g/mol
InChI Key: UKLFWJUAEWEWNR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc;4-(dimethylamino)benzenediazonium;dichloride is a diazonium salt that contains a zinc ion coordinated with 4-(dimethylamino)benzenediazonium and dichloride ions. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;4-(dimethylamino)benzenediazonium;dichloride typically involves the diazotization of 4-(dimethylamino)aniline. This process includes the reaction of 4-(dimethylamino)aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion formed.

Industrial Production Methods

Industrial production of diazonium salts, including this compound, often involves similar diazotization reactions but on a larger scale. The process is carefully controlled to ensure the stability and purity of the diazonium salt, which can be sensitive to temperature and pH changes.

Chemical Reactions Analysis

Types of Reactions

Zinc;4-(dimethylamino)benzenediazonium;dichloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.

    Coupling Reactions: The diazonium ion can couple with activated aromatic compounds, such as phenols and anilines, to form azo compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide. These reactions are typically carried out in aqueous solutions at low temperatures.

    Coupling Reactions: These reactions often require alkaline conditions and are performed at low temperatures to prevent the decomposition of the diazonium ion.

Major Products

    Substitution Reactions: Products include aryl halides, phenols, and nitriles.

    Coupling Reactions: The major products are azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.

Scientific Research Applications

Zinc;4-(dimethylamino)benzenediazonium;dichloride has several scientific research applications:

    Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry.

    Biology: Azo compounds derived from diazonium salts are used in biological staining and as indicators.

    Medicine: Some azo compounds have been investigated for their potential use in pharmaceuticals.

    Industry: Diazonium salts are used in the manufacturing of pigments, dyes, and polymers.

Mechanism of Action

The mechanism of action of zinc;4-(dimethylamino)benzenediazonium;dichloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The diazonium group is a good leaving group, making it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.

Comparison with Similar Compounds

Similar Compounds

    Benzenediazonium chloride: Similar in structure but lacks the dimethylamino group.

    4-nitrobenzenediazonium chloride: Contains a nitro group instead of a dimethylamino group.

    4-methoxybenzenediazonium chloride: Contains a methoxy group instead of a dimethylamino group.

Uniqueness

Zinc;4-(dimethylamino)benzenediazonium;dichloride is unique due to the presence of the dimethylamino group, which can influence the reactivity and stability of the diazonium ion. This compound’s specific structure allows for unique applications in dye synthesis and other chemical processes.

Properties

Molecular Formula

C8H10Cl2N3Zn+

Molecular Weight

284.5 g/mol

IUPAC Name

zinc;4-(dimethylamino)benzenediazonium;dichloride

InChI

InChI=1S/C8H10N3.2ClH.Zn/c1-11(2)8-5-3-7(10-9)4-6-8;;;/h3-6H,1-2H3;2*1H;/q+1;;;+2/p-2

InChI Key

UKLFWJUAEWEWNR-UHFFFAOYSA-L

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.